4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate
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Overview
Description
4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate typically involves the following steps:
Formation of 1H-indazole-3-carboxylic acid: This can be achieved through various methods, including the nitrosation of indoles.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction environments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylic acid methyl ester: This compound is structurally similar but has a methyl ester group instead of the 4-(1,3-dioxo-2-isoindolyl)butyl ester group.
1H-indazole-1-carboxylic acid, 3-iodo-, 1,1-dimethylethyl ester: Another similar compound with an iodo group and a tert-butyl ester group.
Uniqueness
4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate is unique due to its specific ester group, which may confer distinct biological activities and chemical properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O4/c24-18-13-7-1-2-8-14(13)19(25)23(18)11-5-6-12-27-20(26)17-15-9-3-4-10-16(15)21-22-17/h1-4,7-10H,5-6,11-12H2,(H,21,22) |
InChI Key |
IUMHRUARKLDHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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